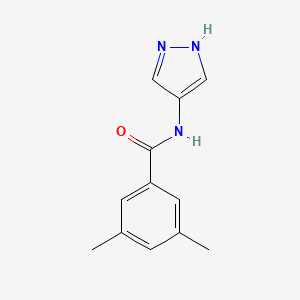
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as MEIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. MEIA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
科学研究应用
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been studied extensively for its potential applications in a variety of scientific research fields. One of the most promising applications of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is in the field of cancer research. Studies have shown that N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
作用机制
The exact mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in cell signaling pathways. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in a variety of research fields. However, N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide also has some limitations. It can be difficult to work with in certain experimental systems, and its mechanism of action is not yet fully understood.
未来方向
There are many potential future directions for research involving N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is in the development of more effective cancer treatments. N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide has shown promise as a potential cancer treatment, and further research is needed to determine its efficacy in vivo. Other potential future directions include the use of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide and to develop more effective methods for synthesizing and working with this compound.
合成方法
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carboxylic acid with ethylene glycol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall process is relatively straightforward.
属性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(8-13(17)14-6-7-16)10-4-2-3-5-12(10)15-9/h2-5,15-16H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUJLFHBWLEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(2-methyl-1H-indol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)



![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)